

Giredestrant Tartrate: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Giredestrant tartrate*

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Abstract

Giredestrant (GDC-9545) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor (ER)-positive breast cancer. As a next-generation endocrine therapy, it offers a dual mechanism of action: competitive antagonism of the estrogen receptor and induction of its degradation. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Giredestrant tartrate**, its mechanism of action, and a summary of key preclinical data. Detailed experimental protocols for seminal studies are provided to enable replication and further investigation.

Chemical Structure and Physicochemical Properties

Giredestrant tartrate is the L-tartaric acid salt of Giredestrant. The addition of the tartrate moiety improves the salt's physicochemical properties for pharmaceutical development.

Chemical Identifiers and Molecular Formula

Molecular Weight and Physicochemical Data

Property	Value (Giredestrant)	Value (Giredestrant Tartrate)
Molecular Weight	522.55 g/mol [1]	672.65 g/mol [2]
Solubility	Soluble in DMSO.[1]	Soluble in DMSO (55 mg/mL). [3]
Storage	Store at 0 °C (short term), -20 °C (long term), desiccated.[1]	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3]

A diagram of the chemical structure of Giredestrant is provided below.



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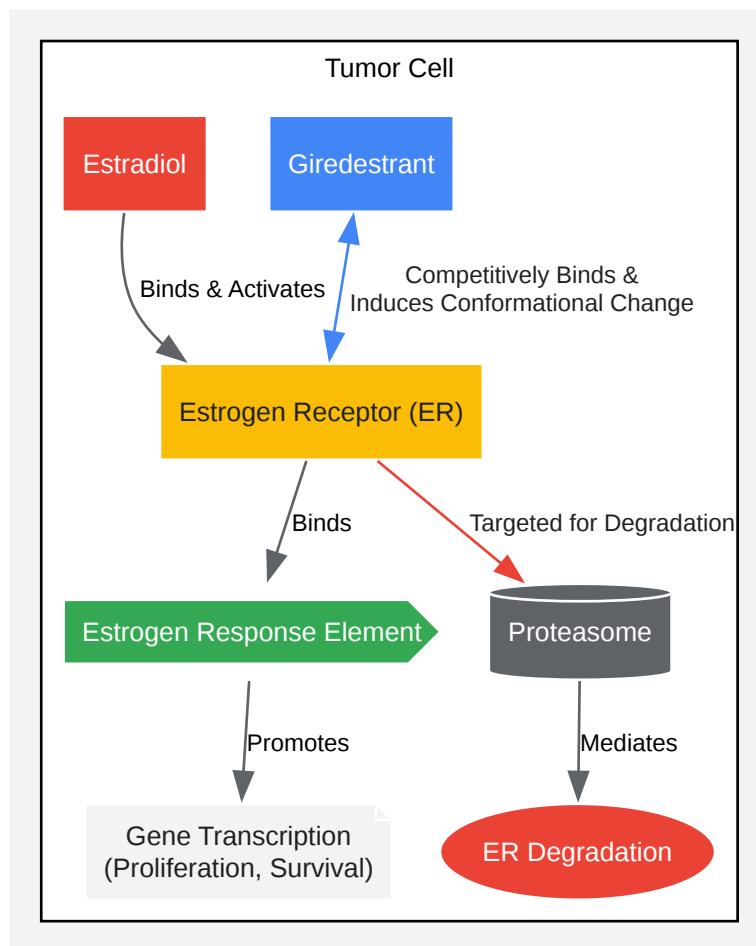
Chemical structure of Giredestrant.

Mechanism of Action: A Dual-Acting SERD

Giredestrant exerts its anti-tumor effects through a dual mechanism of action that targets the estrogen receptor, a key driver of growth in ER-positive breast cancers.

- Competitive ER Antagonism: Giredestrant competitively binds to the ligand-binding domain of both wild-type and mutant estrogen receptors with nanomolar potency.^[4] This direct competition with estradiol prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-dependent genes involved in cell proliferation.
- ER Degradation: Upon binding, Giredestrant induces a conformational change in the estrogen receptor that marks it for proteasomal degradation.^[4] This leads to a reduction in the total cellular levels of the ER protein, further diminishing the signaling capacity of the estrogen pathway. This degradation mechanism is effective against both wild-type and mutant forms of the ER, including those with ESR1 mutations that can confer resistance to other endocrine therapies.^[1]

The proposed mechanism of action is depicted in the following signaling pathway diagram.



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Mechanism of action of Giredestrant.

Preclinical Pharmacology

A substantial body of preclinical research has demonstrated the potent anti-tumor activity of Giredestrant in various in vitro and in vivo models of ER-positive breast cancer.

In Vitro Studies

3.1.1. ER Binding and Antagonism

Giredestrant demonstrates high binding affinity for the estrogen receptor and potent antagonism of its activity. In preclinical studies, Giredestrant showed an ER antagonist IC₅₀ of 0.05 nM.

3.1.2. ER Degradation

The ability of Giredestrant to induce the degradation of the estrogen receptor has been a key focus of in vitro characterization. Studies in MCF-7 breast cancer cells, which are ER-positive, have shown that Giredestrant is a more efficient degrader of ER α than fulvestrant.[\[5\]](#)

3.1.3. Anti-proliferative Activity

Giredestrant effectively inhibits the proliferation of ER-positive breast cancer cell lines. The antiproliferation activity of Giredestrant has been shown to be superior to that of other SERDs across multiple cell lines.

In Vivo Studies

3.2.1. Xenograft Models

The anti-tumor efficacy of Giredestrant has been evaluated in various xenograft models using human breast cancer cell lines. In models utilizing ER-positive cells such as MCF-7, Giredestrant has demonstrated robust, dose-dependent tumor growth inhibition. At low doses, it has been shown to induce tumor regression, both as a single agent and in combination with CDK4/6 inhibitors, in models with both wild-type and mutant ESR1.[\[6\]](#)

Experimental Protocols

In Vitro ER Degradation Assay (Western Blot)

This protocol describes a general method for assessing the ER degradation potential of Giredestrant in a cell-based assay.

4.1.1. Materials

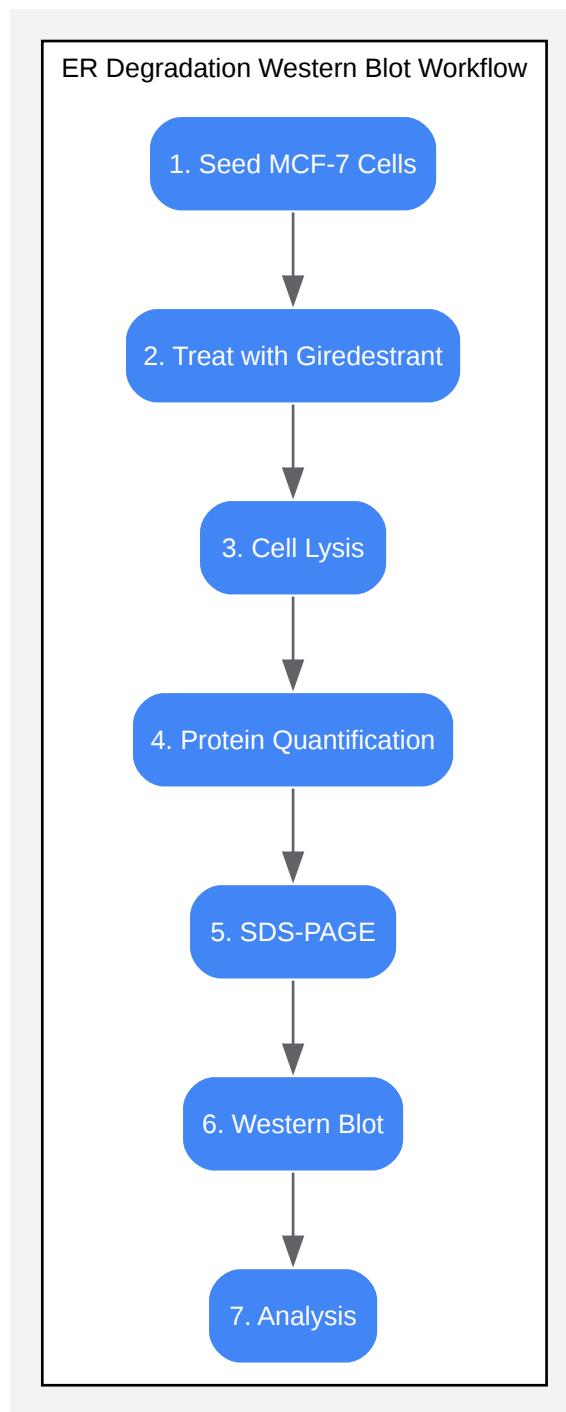
- MCF-7 cells
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
- **Giredestrant tartrate**
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibodies: anti-ER α , anti- β -actin (loading control)

- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate

4.1.2. Procedure

- Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **Giredestrant tartrate** (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST.
 - Incubate the membrane with the primary anti-ER α antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the ER α signal to the β -actin signal.

The workflow for this experiment is illustrated below.



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Workflow for In Vitro ER Degradation Assay.

In Vivo Xenograft Tumor Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of Giredestrant in a mouse xenograft model.

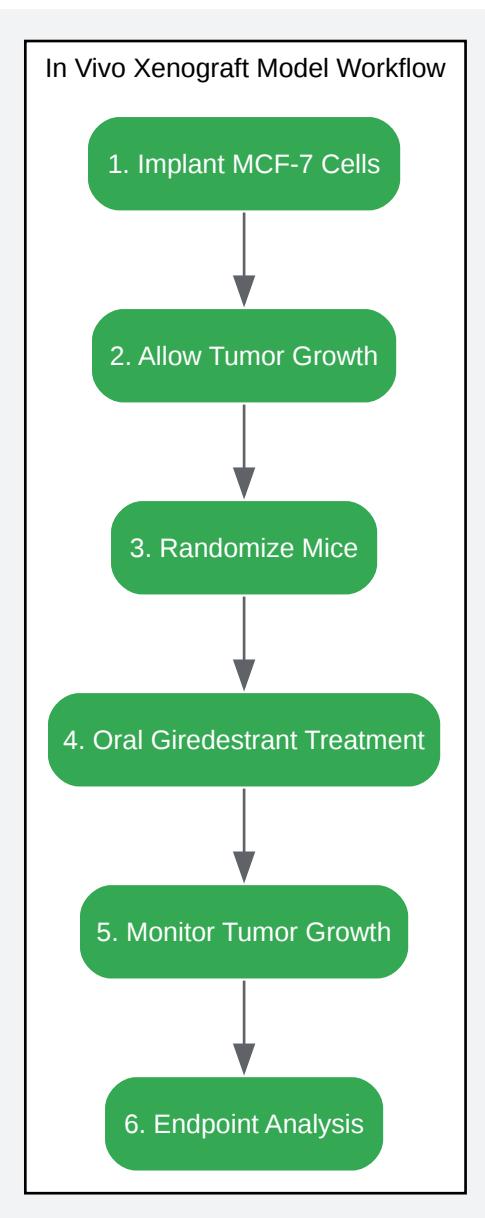
4.2.1. Materials

- Female immunodeficient mice (e.g., nude or NSG mice)
- MCF-7 cells
- Matrigel
- **Giredestrant tartrate** formulation for oral gavage
- Calipers for tumor measurement

4.2.2. Procedure

- Cell Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **Giredestrant tartrate** orally at various doses (e.g., daily or twice daily) for a specified period. The control group receives the vehicle.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
- Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

The logical flow of the in vivo experiment is as follows:



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Workflow for In Vivo Xenograft Model Study.

Conclusion

Giredestrant tartrate is a promising, orally bioavailable SERD with a dual mechanism of action that includes both potent ER antagonism and degradation. Its robust preclinical activity in various in vitro and in vivo models, including those with ESR1 mutations, highlights its potential to overcome resistance to existing endocrine therapies. The detailed chemical, physical, and

pharmacological data presented in this guide provide a solid foundation for further research and development of this important therapeutic agent.

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